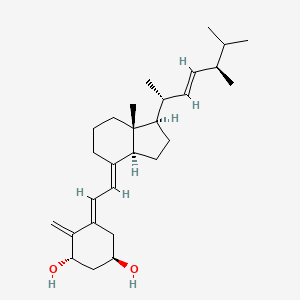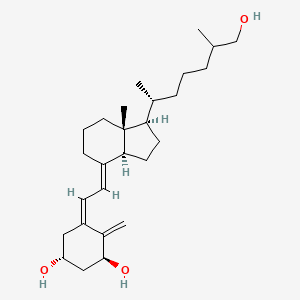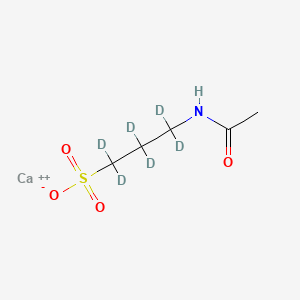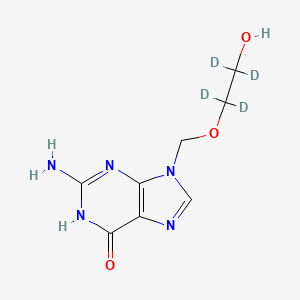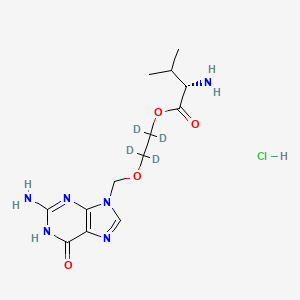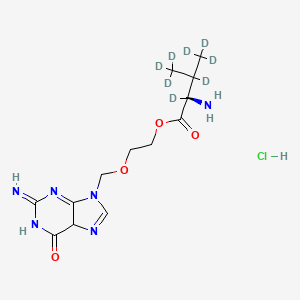
Lovastatin-d3 Hydroxy Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It is a cardiac drug and is part of the Lovastatin API family . The molecular formula is C24H34D3NaO6 and the molecular weight is 447.56 .
Synthesis Analysis
Lovastatin, one of the precursors of statins, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis
The molecular formula of Lovastatin-d3 Hydroxy Acid Sodium Salt is C24H34D3NaO6 . The molecular weight is 447.56 .Chemical Reactions Analysis
Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium labeled Lovastatin hydroxy acid sodium . Lovastatin hydroxy acid sodium (Mevinolinic acid sodium) is a highly potent inhibitor .Physical And Chemical Properties Analysis
Lovastatin-d3 Hydroxy Acid Sodium Salt is a solid . It is soluble in Chloroform, Ethyl Acetate, Methanol, and Water . It has a melting point of 179-188° C (dec.) .Wissenschaftliche Forschungsanwendungen
Lovastatin and Its Applications
Lovastatin is a potent and competitive inhibitor of HMG-CoA reductase . It is the more potent, open ring, hydroxy acid form of its prodrug, lovastatin . Lovastatin was the first commercially available compound for treatment of hypercholesterolemia, approved for use in 1987 . It is produced biosynthetically from the fungus Aspergillus terreus .
Field: Cardiovascular Diseases
Lovastatin is among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase .
Field: Cholesterol Metabolism
Lovastatin plays a significant role in cholesterol metabolism. The key enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis . Lovastatin inhibits this enzyme, thereby reducing cholesterol levels .
Field: Cancer Research
There is an increased interest in statins’ non-lipid activities such as anti-inflammatory action . This has led to research into their potential applications in cancer treatment .
Safety And Hazards
Eigenschaften
CAS-Nummer |
1217528-38-5 |
|---|---|
Produktname |
Lovastatin-d3 Hydroxy Acid Sodium Salt |
Molekularformel |
C24H34O6D3Na |
Molekulargewicht |
447.56 |
Aussehen |
White to Off-White Solid |
melting_point |
179-188°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
119410-08-1 (unlabelled) |
Synonyme |
Lovastatin-d3 Sodium Salt; MB 530B-d3 |
Tag |
Lovastatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



